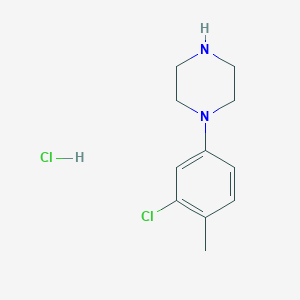![molecular formula C17H15N2O3S- B11824695 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide involves several steps. One common method includes the reaction of 7-methoxy-4-quinolinecarboxaldehyde with 4-aminobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with sulfamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate .
Chemical Reactions Analysis
N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide involves its interaction with specific molecular targets. As an ENPP1 inhibitor, it inhibits the hydrolysis of 2’3’-cGAMP and ATP analogs, leading to enhanced transcription of genes encoding interferon-beta (IFN-β) in stimulated cells . This inhibition affects various signaling pathways and physiological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide can be compared with other similar compounds, such as:
N-[4-(7-Methoxyquinolin-4-yl)benzyl]sulfamide: This compound shares a similar structure and exhibits comparable biological activities.
Quinoline derivatives: These compounds, including chloroquine and hydroquinine, have similar quinoline scaffolds and are known for their therapeutic applications.
Properties
Molecular Formula |
C17H15N2O3S- |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
7-methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-6-7-16-15(8-9-18-17(16)10-14)13-4-2-12(3-5-13)11-19-23(20)21/h2-10,19H,11H2,1H3,(H,20,21)/p-1 |
InChI Key |
SYNNFMRHXHKDSQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
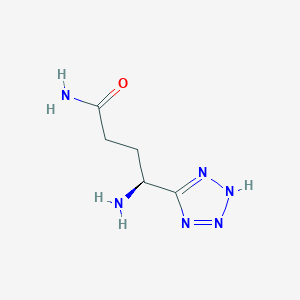

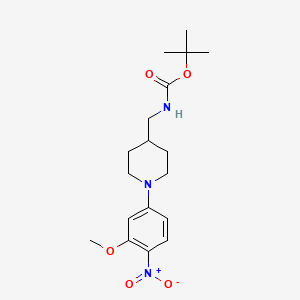
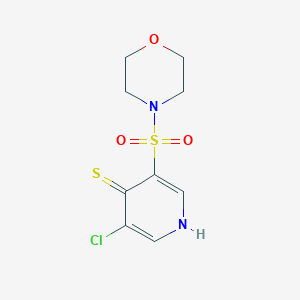
![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
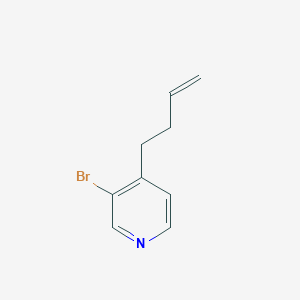
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
